molecular formula C11H12BFO4 B2356252 E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid CAS No. 2096353-43-2

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid

Cat. No.: B2356252
CAS No.: 2096353-43-2
M. Wt: 238.02
InChI Key: MBNJUUPTXWOBAA-VOTSOKGWSA-N
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Description

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry Boronic acids and their derivatives are highly valued for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid typically involves the reaction of a fluorophenylboronic acid derivative with an ethoxycarbonylvinyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Temperature: Varies depending on the reaction, typically between 0-100°C

Major Products Formed

The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the design of enzyme inhibitors and probes for biological studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • Ethoxycarbonylvinylboronic acid

Uniqueness

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonylvinyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BFO4/c1-2-17-10(14)7-6-8-4-3-5-9(11(8)13)12(15)16/h3-7,15-16H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNJUUPTXWOBAA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C=CC(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C(=CC=C1)/C=C/C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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